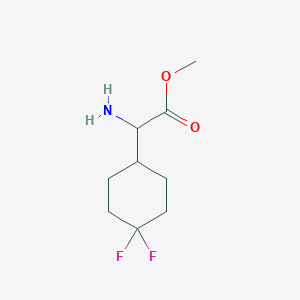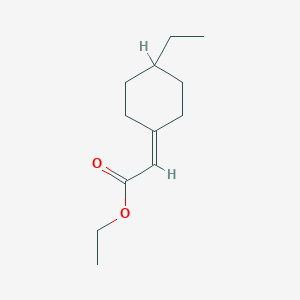
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is an organic compound characterized by the presence of a chloro group, a methoxy-substituted naphthalene ring, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol typically begins with 4-methoxynaphthalene and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone.
Reduction: 1-(4-Methoxynaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, some derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the material science industry, this compound is used in the synthesis of specialty polymers and advanced materials. Its structural features contribute to the desired properties of the final products, such as enhanced stability and specific reactivity.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol and its derivatives exert their effects often involves interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(naphthalen-1-yl)ethanol: Lacks the methoxy group, which can affect its reactivity and biological activity.
1-(4-Methoxynaphthalen-1-yl)ethanol: Lacks the chloro group, leading to different chemical properties and reactivity.
2-Bromo-1-(4-methoxynaphthalen-1-yl)ethanol: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.
Uniqueness
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is unique due to the combination of the chloro and methoxy groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
5471-36-3 |
|---|---|
Fórmula molecular |
C13H13ClO2 |
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
2-chloro-1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H13ClO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7,12,15H,8H2,1H3 |
Clave InChI |
IBLPGJHJYWZCEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





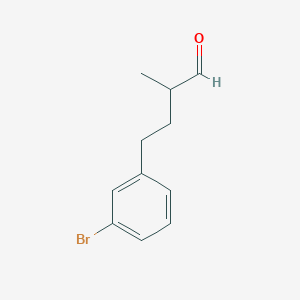
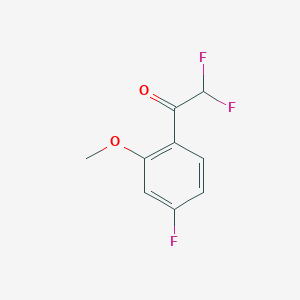

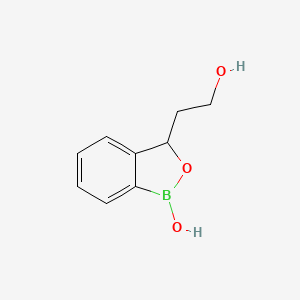
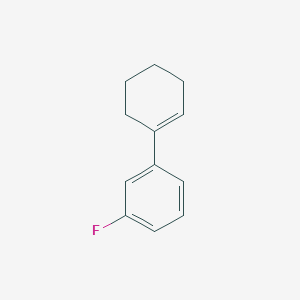
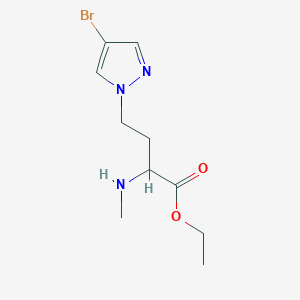
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
